4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde
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Overview
Description
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H8ClFO2. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: 4-Chloro-2-fluoro-3-methoxy-5-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-3-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
Comparison
4-Chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzaldehyde core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-methoxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(4-12)8(11)9(13-2)7(5)10/h3-4H,1-2H3 |
InChI Key |
NZHUYLBARPGQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)OC)F)C=O |
Origin of Product |
United States |
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